

# An In-Depth Technical Guide to the Photophysical Properties of Pigment Red 5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

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## Introduction

**Pigment Red 5** (C.I. 12490) is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. With its vibrant yellowish-red hue, it finds extensive application in printing inks, paints, plastics, and cosmetics.<sup>[1]</sup> While primarily an industrial colorant, its photophysical properties, particularly its fluorescence, are of interest to researchers in materials science and could have implications in the development of fluorescent probes and markers, provided its characteristics are well understood.

This technical guide provides a comprehensive overview of the known photophysical properties of **Pigment Red 5** and related Naphthol red pigments. Due to a lack of specific published data for **Pigment Red 5**, this guide also includes generalized experimental protocols for determining these properties, intended to enable researchers to characterize this and similar pigments.

## Physicochemical Properties of Pigment Red 5

A solid understanding of the fundamental physicochemical properties of a pigment is essential before delving into its photophysical characteristics. These properties influence its solubility, stability, and interactions with its environment, all of which can affect its optical behavior.

Property	Value	Source(s)
CI Name	Pigment Red 5	<a href="#">[1]</a>
CI Number	12490	<a href="#">[1]</a>
CAS Number	6410-41-9	<a href="#">[1]</a>
Chemical Formula	<chem>C30H31ClN4O7S</chem>	<a href="#">[1]</a>
Molecular Weight	627.11 g/mol	<a href="#">[1]</a>
Appearance	Red powder	<a href="#">[1]</a>
Solubility	Insoluble in water; slightly soluble in ethanol and acetone.	<a href="#">[1]</a>

## Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the ultimate fate of the absorbed energy. These properties are crucial for any application involving fluorescence.

Note: Specific quantitative photophysical data for **Pigment Red 5**, such as its absorption and emission maxima, quantum yield, and fluorescence lifetime, are not readily available in the reviewed scientific literature. The values presented below for related Naphthol pigments are intended to provide an approximate reference range. The photophysical properties of pigments can be significantly influenced by their solid-state form (polymorphism) and the surrounding medium (e.g., solvent, polymer matrix).[\[2\]](#)

Property	Description	Typical Values for Naphthol Red Pigments	Source(s)
Absorption Maximum ( $\lambda_{\text{max}}$ )	The wavelength at which the pigment absorbs the most light.	The primary absorption peak for Naphthol-azo reaction products is in the range of 500-540 nm. [3]	[3]
Molar Extinction Coefficient ( $\epsilon$ )	A measure of how strongly a chemical species absorbs light at a given wavelength.	Not available for Pigment Red 5. For a similar Naphthol-Fast Red complex, $\epsilon_{510} = 4.7 \text{ mM}^{-1}\text{cm}^{-1}$ .[3]	[3]
Emission Maximum ( $\lambda_{\text{em}}$ )	The wavelength at which the pigment emits the most light (fluoresces) after excitation.	For a Naphthol-Fast Red reaction product, the emission is centered around 560 nm when excited at 500 nm.[3]	[3]
Fluorescence Quantum Yield ( $\Phi_f$ )	The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.	Generally low for many azo dyes. Specific values for red azo pigments can vary widely depending on their structure and environment.[4][5]	[4][5]
Fluorescence Lifetime ( $\tau$ )	The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.	Organic dyes and pigments typically have lifetimes in the order of picoseconds to nanoseconds.[6]	[6]

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Photostability	The ability of the pigment to resist degradation upon exposure to light. Naphthol red pigments have moderate to good lightfastness, though this can be influenced by the substrate and other formulation components. <a href="#">[7]</a>
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## Experimental Protocols

Detailed below are generalized experimental protocols for the determination of the key photophysical properties of organic pigments like **Pigment Red 5**.

### UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of the pigment.

Methodology:

- Sample Preparation:
  - For a solution-state measurement, accurately weigh a small amount of **Pigment Red 5** and dissolve it in a suitable transparent solvent (e.g., N,N-dimethylformamide, ethanol, or acetone) in a volumetric flask to prepare a stock solution of known concentration.[\[8\]](#)
  - Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0, which is the optimal range for Beer-Lambert law linearity.[\[9\]](#)
- Instrumentation:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a blank reference.[\[9\]](#)

- Fill an identical cuvette with the pigment solution.
- Measurement:
  - Place the blank and sample cuvettes in the spectrophotometer.
  - Record the absorption spectrum over a wavelength range of approximately 300 nm to 800 nm.
  - The wavelength at which the highest absorbance is recorded is the  $\lambda_{\text{max}}$ .
- Molar Extinction Coefficient ( $\epsilon$ ) Calculation:
  - Using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $c$  is the molar concentration of the solution, and  $l$  is the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated.[10]

## Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission ( $\lambda_{\text{em}}$ ).

Methodology:

- Sample Preparation:
  - For solutions, prepare a dilute solution of the pigment in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]
  - For solid samples (powders), a front-face illumination accessory is required to minimize light scattering.[11]
- Instrumentation:
  - Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).[8]

- Measurement:
  - Set the excitation wavelength to the  $\lambda_{\text{max}}$  determined from the UV-Vis spectrum, or another suitable wavelength where the pigment absorbs.
  - Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm for a red pigment).
  - The resulting spectrum is the fluorescence emission spectrum, and the peak wavelength is the  $\lambda_{\text{em}}$ .

## Fluorescence Quantum Yield ( $\Phi_f$ ) Determination (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

- Standard Selection:
  - Choose a standard fluorophore that absorbs and emits in a similar spectral region to **Pigment Red 5**. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet in ethanol can be used.<sup>[5]</sup>
- Sample and Standard Preparation:
  - Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
  - The absorbance of all solutions at the excitation wavelength must be kept below 0.1.
- Measurement:
  - Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

- Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
- Calculation:
  - Integrate the area under the emission spectra for both the sample and the standard.
  - The quantum yield of the sample ( $\Phi_{\text{sample}}$ ) is calculated using the following equation:  
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$
 where  $\Phi$  is the quantum yield,  $I$  is the integrated fluorescence intensity,  $A$  is the absorbance at the excitation wavelength, and  $n$  is the refractive index of the solvent.[4]

## Fluorescence Lifetime ( $\tau$ ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

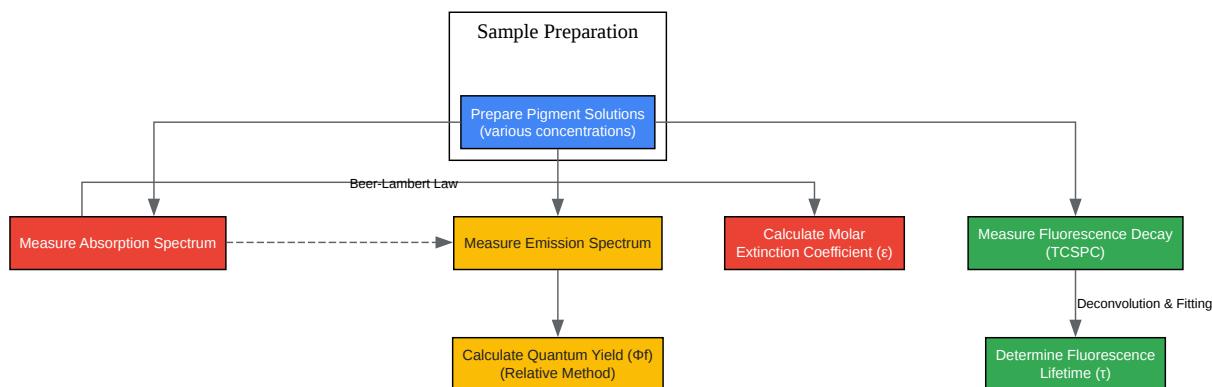
- Instrumentation:
  - A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics.[12][13]
- Measurement:
  - The sample is excited by the pulsed light source.
  - The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[14]
  - This process is repeated many times, and a histogram of photon arrival times is built up, which represents the fluorescence decay curve.[12]
- Data Analysis:
  - The instrument response function (IRF) is measured using a scattering solution.

- The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (or multiple exponential decays for complex systems) to extract the fluorescence lifetime(s).[\[14\]](#)

## Visualizations

### Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of an organic pigment.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Photophysical Properties of Pigment Red 5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583872#photophysical-properties-of-pigment-red-5\]](https://www.benchchem.com/product/b1583872#photophysical-properties-of-pigment-red-5)

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